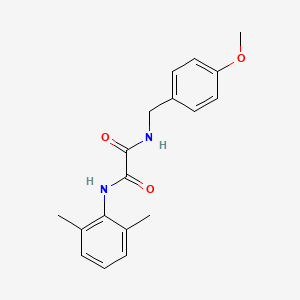
N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds, which are derivatives of phenethylamine drugs and share some structural similarities, such as the presence of a methoxybenzyl group and substitutions on the phenyl ring. These compounds are of interest due to their hallucinogenic properties and relevance in the context of novel psychoactive substances (NPS) .
Synthesis Analysis
The synthesis of related compounds involves commercially available precursor materials and follows a common synthetic pathway. For instance, the N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine regioisomers were prepared from such precursors, and their synthesis was confirmed by various analytical methods . Although the exact synthesis of "N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to "N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide" has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction analysis. For example, the crystal structure of a related compound was determined, revealing intermolecular hydrogen bonds and confirming the molecular geometry . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide." However, the analytical characterization of similar hallucinogenic substances includes their behavior under electron ionization (EI) conditions during mass spectrometry, which can provide insights into their fragmentation patterns and potential reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed using a variety of methods. Gas chromatography with electron impact mass spectrometry (GC-EI-MS), liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (LC-ESI-QTOF-MS), and Fourier transform infrared spectroscopy (FTIR) are among the techniques used to characterize these substances. These methods help determine properties such as molecular mass, exact mass, chemical formula, and fragmentation patterns . The differentiation of isomers and the establishment of retention indices also contribute to the understanding of their physical properties .
Aplicaciones Científicas De Investigación
Light-Switchable Polymer Synthesis and Characterization
A study by Sobolčiak et al. (2013) focused on the synthesis of a novel cationic polymer that can switch from cationic to zwitterionic form upon irradiation with light. This polymer demonstrated the ability to condense and release double-strand DNA and switch antibacterial activity, showing potential applications in gene delivery and antimicrobial surfaces (Sobolčiak et al., 2013).
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Martínez-Martínez et al. (1998) explored the synthesis and structural investigation of symmetric and non-symmetric oxamides, revealing intramolecular three-center hydrogen bonding. This study highlights the importance of hydrogen bonding in stabilizing oxamide structures, which could influence the design of new materials and molecules with specific properties (Martínez-Martínez et al., 1998).
Copper-Catalyzed Coupling Reactions
A 2023 study by Chen et al. showcased the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This method facilitated the creation of internal alkynes under mild conditions, offering a versatile tool for the synthesis of complex organic molecules (Chen et al., 2023).
Hydroxylation of (Hetero)aryl Halides
Research by Xia et al. (2016) developed a catalytic system for the hydroxylation of (hetero)aryl halides under mild conditions, employing Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO). This method yields phenols and hydroxylated heteroarenes efficiently, highlighting its potential in synthesizing hydroxylated aromatic compounds for various applications (Xia et al., 2016).
Propiedades
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-5-4-6-13(2)16(12)20-18(22)17(21)19-11-14-7-9-15(23-3)10-8-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJCJFWNUIRJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



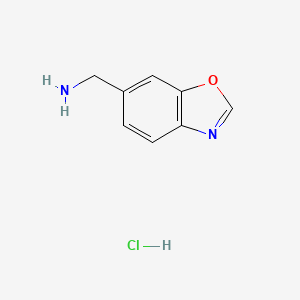
![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)

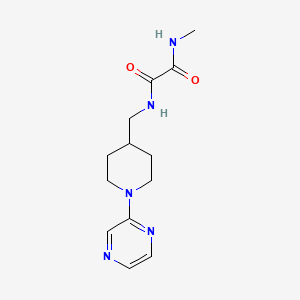
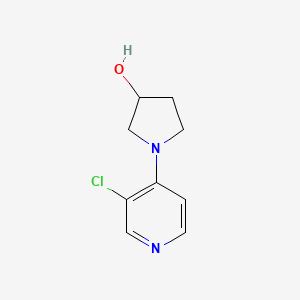
![N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553305.png)
![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)
![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)
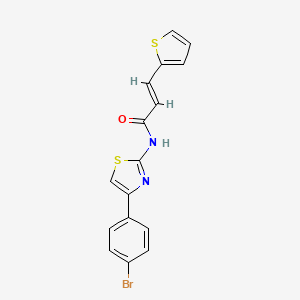

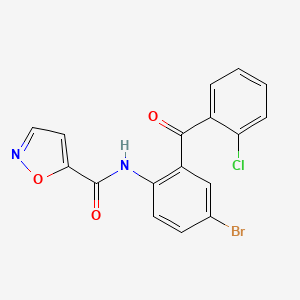
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide](/img/structure/B2553312.png)